![molecular formula C13H21NO B13319259 4-[(1-Phenylpropyl)amino]butan-2-ol](/img/structure/B13319259.png)
4-[(1-Phenylpropyl)amino]butan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(1-Phenylpropyl)amino]butan-2-ol is an organic compound with the molecular formula C₁₃H₂₁NO and a molecular weight of 207.31 g/mol . This compound is characterized by the presence of a phenylpropyl group attached to an amino group, which is further connected to a butanol backbone. It is primarily used in research and development settings and is not intended for human or veterinary use .
Métodos De Preparación
The synthesis of 4-[(1-Phenylpropyl)amino]butan-2-ol can be achieved through various synthetic routes. One common method involves the reaction of phenylethyl magnesium chloride with acetone, followed by the addition of an amino group . This reaction typically requires the use of Grignard reagents, which are prepared by reacting organohalides with magnesium . The reaction conditions often involve anhydrous solvents and low temperatures to ensure the stability of the Grignard reagent.
the principles of organic synthesis, such as the use of Grignard reagents and nucleophilic addition reactions, are applicable .
Análisis De Reacciones Químicas
4-[(1-Phenylpropyl)amino]butan-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The hydroxyl group in the butanol backbone can be oxidized to form a ketone or aldehyde, depending on the reagents and conditions used.
Reduction: The compound can be reduced to form a secondary amine or a primary alcohol, depending on the specific reaction pathway.
Substitution: The amino group can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides . The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
4-[(1-Phenylpropyl)amino]butan-2-ol has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-[(1-Phenylpropyl)amino]butan-2-ol involves its interaction with various molecular targets and pathways. The phenylpropyl group can interact with hydrophobic pockets in proteins, while the amino group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
4-[(1-Phenylpropyl)amino]butan-2-ol can be compared with other similar compounds, such as:
2-Methyl-4-phenyl-2-butanol: This compound has a similar structure but with a methyl group instead of an amino group.
Butan-1-ol: A simpler alcohol with a butanol backbone, used as a solvent and in the production of other chemicals.
Phenylethylamine: A compound with a phenyl group attached to an ethylamine backbone, used in the synthesis of various pharmaceuticals.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C13H21NO |
|---|---|
Peso molecular |
207.31 g/mol |
Nombre IUPAC |
4-(1-phenylpropylamino)butan-2-ol |
InChI |
InChI=1S/C13H21NO/c1-3-13(14-10-9-11(2)15)12-7-5-4-6-8-12/h4-8,11,13-15H,3,9-10H2,1-2H3 |
Clave InChI |
REVLZEWOTOZMDM-UHFFFAOYSA-N |
SMILES canónico |
CCC(C1=CC=CC=C1)NCCC(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


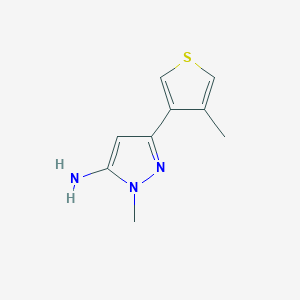
amine](/img/structure/B13319194.png)
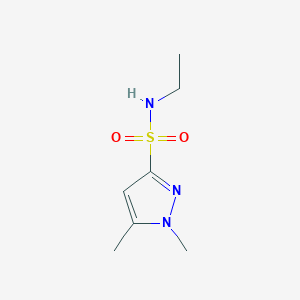
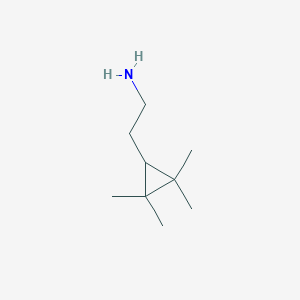

![11-Methyl-1,8,10-triazatricyclo[7.4.0.0,2,7]tridec-8-ene](/img/structure/B13319218.png)
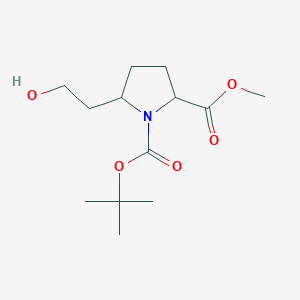
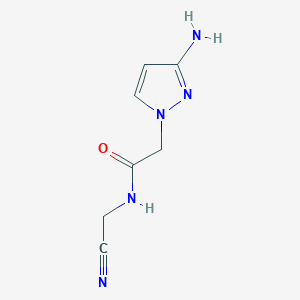


![(Butan-2-yl)[1-(3-fluorophenyl)ethyl]amine](/img/structure/B13319242.png)

amine](/img/structure/B13319251.png)
![2-[(Azetidin-3-yloxy)methyl]-5-chloro-1-methyl-1H-imidazole](/img/structure/B13319252.png)
